Dehydroglaucine

説明

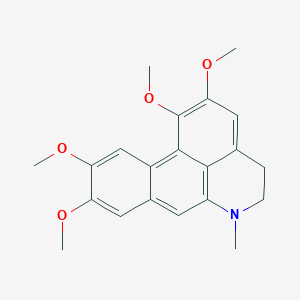

Structure

3D Structure

特性

IUPAC Name |

4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h8-11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUHGAKUNBFQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176762 | |

| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22212-26-6 | |

| Record name | Didehydroglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydroglaucine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroglaucine is a naturally occurring aporphine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. As an acetylcholinesterase inhibitor and an antimicrobial agent, it presents a compelling case for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental workflows are visualized through diagrams to facilitate a comprehensive understanding.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Papaveraceae and Magnoliaceae families. The concentration of this alkaloid can vary depending on the plant species, geographical location, and harvesting time.

Primary Botanical Sources

-

Corydalis Species: this compound is a constituent of various Corydalis species, including Corydalis yanhusuo and Corydalis turtschaninovii.[1] These plants have a long history of use in traditional medicine.

-

Glaucium flavum (Yellow Horned Poppy): This plant is another significant source of this compound.[2] Interestingly, this compound can also be formed through the air oxidation of glaucine, another major alkaloid present in this plant.[2]

-

Liriodendron tulipifera (Tulip Tree): The heartwood of the tulip tree has been found to contain this compound.[3]

Quantitative Analysis of this compound Content

Precise quantification of this compound in its natural sources is crucial for standardization and for developing efficient extraction protocols. While comprehensive data remains somewhat limited, available studies provide valuable insights. A study on Corydalis yanhusuo that optimized an extraction and purification process for total alkaloids reported the content of several major alkaloids, although this compound itself was not individually quantified in the final product which contained 14.03% glaucine and 13.11% dehydrocorydaline.[4] Research on Glaucium flavum has focused on quantifying other major alkaloids like protopine (0.84% in the root) and glaucine in the aerial parts, indicating that this compound may be a minor component or its concentration is highly variable.[5]

| Plant Source | Part of Plant | Reported this compound Content | Other Major Alkaloids | Reference |

| Corydalis yanhusuo | Tuber | Not explicitly quantified | Glaucine (14.03%), Dehydrocorydaline (13.11%) | [4] |

| Glaucium flavum | Aerial Parts | Not explicitly quantified | Glaucine (major) | [5] |

| Glaucium flavum | Root | Not explicitly quantified | Protopine (0.84%), Bocconoline (0.07%) | [5] |

| Liriodendron tulipifera | Heartwood | Present, but not quantified | Liriodenine | [3] |

Table 1: Natural Sources and Reported Alkaloid Content

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, fractionation, and chromatography. The selection of the appropriate methodology is critical to achieving high purity and yield.

General Extraction and Fractionation Protocol

A common initial step is the extraction of total alkaloids from the dried and powdered plant material. This is often followed by an acid-base fractionation to separate the alkaloids from other plant constituents.

Experimental Protocol: Acid-Base Extraction of Alkaloids from Glaucium flavum

-

Extraction: The air-dried and powdered aerial parts of G. flavum (1.1 kg) are repeatedly extracted with 70% ethyl alcohol (5 x 3 L) at room temperature.[1]

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a residue (182 g).[1]

-

Acidification and Partitioning: A portion of the residue (100 g) is suspended in a 5% aqueous solution of hydrochloric acid (1 L) and then extracted with methylene chloride (6 x 0.5 L). This step separates the acidic and neutral compounds into the organic phase, while the protonated alkaloids remain in the aqueous acidic phase.[1]

-

Basification and Re-extraction: The acidic aqueous solution is then made alkaline (pH ~9-10) with an appropriate base (e.g., ammonium hydroxide).

-

Final Extraction: The basified aqueous solution is extracted again with an organic solvent like methylene chloride or chloroform to yield the crude alkaloid fraction.

General workflow for the isolation of this compound.

Chromatographic Purification Techniques

Subsequent purification of this compound from the crude alkaloid mixture is typically achieved using various chromatographic methods.

1. Column Chromatography

Silica gel column chromatography is a standard method for the separation of alkaloids.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel as the stationary phase.

-

Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: A gradient of solvents with increasing polarity is used to elute the compounds. For the separation of alkaloids from G. flavum, a gradient starting with petroleum ether and progressively adding methylene chloride and then methanol has been used.[1]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions containing the target compound are pooled and may require further chromatographic steps to achieve high purity.

2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample. It is particularly well-suited for the separation of alkaloids.

Experimental Protocol: HSCCC for Alkaloid Separation (Adapted for this compound)

-

Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A mixture of chloroform-n-butanol-methanol-water (4:1:2:5 v/v/v/v) has been used for related alkaloids.[1] The partition coefficient (K) of this compound in this system should be determined to ensure it is within the optimal range (typically 0.5 < K < 2.0).

-

HSCCC Operation:

-

Sample Injection: Once hydrodynamic equilibrium is reached, the crude alkaloid sample, dissolved in a mixture of the two phases, is injected.

-

Fraction Collection and Analysis: The effluent is monitored with a UV detector (e.g., at 282 nm), and fractions are collected based on the chromatogram.[1] The purity of the fractions is then assessed by HPLC.

References

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. researchgate.net [researchgate.net]

- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]

- 4. [PDF] The Aerial Parts of Yellow Horn Poppy (Glaucium flavum Cr.) growing in Egypt:Isoquinoline Alkaloids and Biological Activities | Semantic Scholar [semanticscholar.org]

- 5. LC-MS/MS determination and pharmacokinetic study of dehydrocorydaline in rat plasma after oral administration of dehydrocorydaline and Corydalis yanhusuo extract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure Elucidation of Dehydroglaucine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete chemical structure elucidation of dehydroglaucine, an aporphine alkaloid of significant pharmacological interest.

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species, including those of the Corydalis and Glaucium genera. As a derivative of the well-studied alkaloid glaucine, it shares a tetracyclic dibenzo[de,g]quinoline core. The elucidation of its precise chemical structure is fundamental for understanding its bioactivity, mechanism of action, and potential as a therapeutic agent. This compound has been noted for its antimicrobial and acetylcholinesterase inhibitory activities.

This guide details the integrated spectroscopic approach, combining mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, to unequivocally determine the molecular structure of this compound.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is essential for its initial characterization. The data presented below has been compiled from established chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₃NO₄ | |

| Molecular Weight | 353.41 g/mol | |

| Exact Mass | 353.16270821 Da | |

| CAS Number | 22212-26-6 | |

| Appearance | Crystalline solid | |

| Melting Point | 131-133 °C (Methanol) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| IUPAC Name | 4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,3,5,7,9(17),13,15-heptaene |

The Elucidation Workflow: From Plant to Structure

The process of elucidating the structure of a natural product like this compound is a systematic workflow. It begins with the extraction from a biological source and culminates in the integration of multiple spectroscopic datasets to confirm the final chemical structure.

Spectroscopic Data Acquisition and Interpretation

The core of structure elucidation lies in the detailed analysis of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

High-resolution mass spectrometry is the first step in determining the elemental composition of the isolated compound.

Interpretation: The LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrum provides the accurate mass of the molecular ion. The protonated molecule [M+H]⁺ is observed at m/z 354.1699. This corresponds to an exact mass of 353.1627 for the neutral molecule, which confirms the molecular formula C₂₁H₂₃NO₄ . The presence of a single nitrogen atom is consistent with the Nitrogen Rule (an odd molecular weight for a compound containing an odd number of nitrogen atoms). Further fragmentation analysis (MS/MS) would show characteristic losses of methyl groups (-15 Da) and methoxy groups (-31 Da) typical for the aporphine skeleton.

| MS Data Type | Instrument | Ionization Mode | Observed [M+H]⁺ (m/z) | Molecular Formula |

| LC-ESI-QTOF | Agilent 1200 RRLC; 6520 QTOF | Positive | 354.1699765 | C₂₁H₂₃NO₄ |

| LC-APCI-QTOF | Agilent 1200 RRLC; 6520 QTOF | Positive | 354.1699765 | C₂₁H₂₃NO₄ |

Table based on data from PubChem.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. While specific experimental spectra for this compound are not widely published, the expected absorptions can be predicted from its known structure.

Interpretation: The IR spectrum confirms the presence of an aromatic system, ether linkages, and both vinylic and aliphatic C-H bonds. The absence of a strong, broad absorption around 3300-3500 cm⁻¹ indicates the lack of hydroxyl (-OH) or secondary amine (N-H) groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication for this compound Structure |

| ~3050-3000 | Medium | Aromatic/Vinylic C-H Stretch | Presence of benzene rings and C=C bonds |

| 2950-2850 | Medium | Aliphatic C-H Stretch | Presence of -CH₃ and -CH₂- groups |

| ~1600, ~1500 | Medium | Aromatic C=C Bending | Confirms the aromatic core |

| ~1250, ~1050 | Strong | Aryl C-O Ether Stretch | Confirms the methoxy (-OCH₃) groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key structural difference is the presence of a double bond between carbons 6a and 7 in this compound. The ¹H and ¹³C NMR data for (+)-glaucine (in DMSO-d₆) are presented below for comparison.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | Assignment (Glaucine) | Expected Change for this compound |

| 1 | 144.9 | 6.88 (s) | Ar-C | Minor shift |

| 2 | 149.9 | - | Ar-C (quaternary) | Minor shift |

| 3 | 111.4 | 6.99 (s) | Ar-CH | Minor shift |

| 3a | 126.8 | - | Ar-C (quaternary) | Minor shift |

| 4 | 29.8 | 2.98, 3.40 (dd) | -CH₂- | Minor shift |

| 5 | 52.7 | 2.98, 3.40 (dd) | -CH₂- | Minor shift |

| 6 | - | - | N-CH₃ | No major change |

| 6a | 62.1 | 2.70 (t) | -CH- | Becomes olefinic C (~120-130 ppm) |

| 7 | 25.1 | - | -CH₂- | Becomes olefinic CH (~125-135 ppm) |

| 7a | 128.9 | - | Ar-C (quaternary) | Minor shift |

| 8 | 112.1 | 7.87 (s) | Ar-CH | Minor shift |

| 9 | 151.7 | - | Ar-C (quaternary) | Minor shift |

| 10 | 143.1 | - | Ar-C (quaternary) | Minor shift |

| 11 | 114.2 | - | Ar-CH | Minor shift |

| 11a | 122.2 | - | Ar-C (quaternary) | Minor shift |

| N-CH₃ | 43.1 | 3.07 (s) | N-Methyl | No major change |

| OMe-1 | 55.6 | 3.62 (s) | Methoxy | No major change |

| OMe-2 | 60.0 | 3.83 (s) | Methoxy | No major change |

| OMe-9 | 55.6 | 3.77 (s) | Methoxy | No major change |

| OMe-10 | 55.4 | 3.80 (s) | Methoxy | No major change |

Reference data for (+)-glaucine adapted from The Aerial Parts of Yellow Horn Poppy (Glaucium flavum Cr.) growing in Egypt.

Interpretation and Extrapolation to this compound:

-

Methoxy and N-Methyl Groups: Four distinct singlets for the methoxy protons and one singlet for the N-methyl protons are expected, confirming these groups.

-

Aromatic Protons: The singlets in the aromatic region (δ 6.5-8.0 ppm) confirm the substitution pattern on the benzene rings.

-

The Dehydro Bridge (C6a-C7): This is the critical difference. In glaucine, C6a and C7 are aliphatic, showing signals at δ 62.1 and δ 25.1 ppm, respectively. In this compound, the formation of the C6a=C7 double bond would cause:

-

The disappearance of the aliphatic proton signals for H-6a and H-7.

-

The appearance of a new olefinic (vinylic) proton signal (H-7) likely in the δ 5.5-6.5 ppm region.

-

A significant downfield shift for carbons C-6a and C-7 in the ¹³C spectrum into the olefinic region (δ 120-140 ppm).

-

This specific change, confirmed with 2D NMR experiments like HSQC and HMBC to establish connectivity, is the definitive evidence for the "dehydro" structure.

Logical Integration of Spectroscopic Data

No single technique can fully elucidate a structure. The process relies on the logical convergence of all data points to build a conclusive structural hypothesis.

Detailed Experimental Protocols

The following are representative protocols for the isolation and analysis of this compound.

Protocol 6.1: Isolation and Purification of this compound

This protocol is adapted from optimized methods for extracting alkaloids from Corydalis yanhusuo.

-

Extraction:

-

Weigh 500 g of dried, powdered plant material (e.g., Corydalis yanhusuo tubers).

-

Add the powder to a reflux apparatus with a 20-fold volume of 70% ethanol, with the pH adjusted to ~10 using dilute ammonia.

-

Heat the mixture at reflux for 60 minutes.

-

Filter the mixture while hot and collect the filtrate. Repeat the extraction process on the plant material a second time.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dilute the remaining aqueous concentrate with distilled water to a final volume of 1000 mL.

-

-

Purification via Macroporous Resin Column Chromatography:

-

Pre-treat NKA-9 macroporous resin by washing sequentially with 95% ethanol, 5% HCl, 5% NaOH, and finally with distilled water until the eluent is neutral.

-

Pack a chromatography column with the treated resin.

-

Load the 1000 mL aqueous extract onto the column at a flow rate of approximately 2 bed volumes (BV) per hour.

-

Wash the column with 5 BV of distilled water to remove sugars and other water-soluble impurities.

-

Elute the retained alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

-

Collect the eluent and concentrate it to dryness under reduced pressure to yield the total alkaloid fraction containing this compound. Further purification can be achieved using preparative HPLC if necessary.

-

Protocol 6.2: Spectroscopic Analysis

-

Mass Spectrometry (LC-MS):

-

Prepare a ~1 mg/mL stock solution of the purified isolate in methanol.

-

Inject the sample into an LC-MS system (e.g., Agilent 1200 RRLC coupled to a 6520 QTOF mass spectrometer).

-

Use a C8 or C18 analytical column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

-

Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve 5-10 mg of the purified isolate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance 400).

-

Process the data using appropriate NMR software to assign all proton and carbon signals.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample by either creating a KBr pellet with a small amount of the crystalline solid or by depositing a thin film from a chloroform solution onto a salt plate.

-

Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

The Biosynthesis of Dehydroglaucine: A Technical Guide for Researchers

Abstract

Dehydroglaucine, a bioactive aporphine alkaloid found predominantly in plants of the Corydalis genus, has garnered significant interest within the pharmaceutical research and drug development sectors. Understanding its biosynthesis is pivotal for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic transformations, and intermediate compounds. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents a visual representation of the biosynthetic pathway to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a member of the aporphine class of benzylisoquinoline alkaloids (BIAs), which are known for their diverse pharmacological activities. This compound has been identified in several plant species, notably Corydalis yanhusuo and Corydalis turtschaninovii[1]. The biosynthesis of BIAs is a complex process involving a series of enzymatic reactions that convert primary metabolites into intricate molecular architectures. This guide focuses on the specific pathway leading to the formation of this compound, a critical area of study for the sustainable production of this valuable compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the central precursor of most BIAs, (S)-reticuline. The pathway is proposed to proceed through a series of oxidative steps, culminating in the formation of the characteristic aporphine core structure.

From (S)-Reticuline to 1,2-Dehydroreticuline

The initial committed step in the branch of BIA biosynthesis leading towards aporphine alkaloids is the oxidation of (S)-reticuline. This reaction is catalyzed by the enzyme 1,2-Dehydroreticuline synthase (DRS) .

-

Substrate: (S)-Reticuline

-

Enzyme: 1,2-Dehydroreticuline synthase

-

Product: 1,2-Dehydroreticuline

This enzymatic step represents a critical branch point in BIA metabolism, diverting the flux of (S)-reticuline towards the formation of aporphine and morphinan alkaloids.

Oxidative Cyclization to the Aporphine Core

Following the formation of 1,2-dehydroreticuline, the pathway is hypothesized to involve an intramolecular oxidative coupling reaction to form the tetracyclic aporphine skeleton. While the specific enzyme responsible for this transformation in Corydalis species has not been definitively characterized, it is strongly suggested to be a member of the cytochrome P450 (CYP450) monooxygenase family. Recent research has identified specific CYP450 enzymes, such as CYP80G6 and CYP80Q5, as being responsible for the formation of the aporphine skeleton from (S)- and (R)-configured precursors in other plant species, lending strong support to this hypothesis[2][3][4].

-

Substrate: 1,2-Dehydroreticuline (or a closely related intermediate)

-

Enzyme Class: Cytochrome P450 Monooxygenase (putative)

-

Product: Proaporphine intermediate

Final Steps to this compound

The final steps in the biosynthesis of this compound likely involve further enzymatic modifications, such as O-methylation, to yield the final structure. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . The transcriptome analysis of Corydalis yanhusuo has revealed the presence of several OMTs that are likely involved in the biosynthesis of various BIAs, including this compound[5].

-

Substrate: Proaporphine intermediate

-

Enzyme Class: O-Methyltransferases

-

Product: this compound

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from (S)-reticuline.

Quantitative Data

Quantitative data for the enzymes specifically involved in this compound biosynthesis is limited. However, data from related pathways and analyses of alkaloid content in Corydalis yanhusuo provide valuable insights.

| Enzyme/Metabolite | Parameter | Value | Plant Source | Reference |

| 1,2-Dehydroreticuline synthase | Apparent KM for (S)-reticuline | 117 µM | Papaver somniferum | [6] |

| This compound | Content in Corydalis yanhusuo (ethyl acetate extract) | Variable (µg/g) | Corydalis yanhusuo | [5][6] |

| Glaucine | Content in Corydalis yanhusuo | ~14.03% of total alkaloids | Corydalis yanhusuo | [5] |

Note: The content of this compound and other alkaloids can vary significantly depending on the plant source, extraction method, and analytical technique.

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet fully established. However, the following sections outline general methodologies that can be adapted for the study of these enzymes, based on established protocols for related enzymes in BIA biosynthesis.

Enzyme Extraction and Purification

Objective: To isolate and purify the enzymes of interest (e.g., 1,2-dehydroreticuline synthase, CYP450s, OMTs) from plant material.

General Protocol for Soluble Enzymes (e.g., Synthases, OMTs):

-

Tissue Homogenization: Fresh or frozen plant tissue (e.g., rhizomes of Corydalis yanhusuo) is ground to a fine powder in liquid nitrogen. The powder is then homogenized in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors).

-

Clarification: The homogenate is centrifuged at high speed (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris. The resulting supernatant contains the soluble proteins.

-

Protein Fractionation: The crude protein extract can be subjected to fractional precipitation with ammonium sulfate.

-

Chromatography: The partially purified protein is then subjected to a series of chromatographic steps, which may include:

-

Size-Exclusion Chromatography: To separate proteins based on their molecular weight.

-

Ion-Exchange Chromatography: To separate proteins based on their net charge.

-

Affinity Chromatography: Using a ligand specific for the enzyme of interest (if available).

-

General Protocol for Microsomal Enzymes (e.g., Cytochrome P450s):

-

Microsome Isolation: Following homogenization, a differential centrifugation protocol is used to pellet the microsomal fraction.

-

Solubilization: The microsomal pellet is resuspended in a buffer containing a non-ionic detergent (e.g., Triton X-100 or CHAPS) to solubilize the membrane-bound proteins.

-

Chromatography: The solubilized proteins are then purified using chromatographic techniques similar to those for soluble proteins, often with the inclusion of detergent in the buffers to maintain protein solubility[7].

Enzyme Activity Assays

Objective: To measure the catalytic activity of the purified enzymes.

Assay for 1,2-Dehydroreticuline Synthase:

-

Principle: The activity can be monitored by the conversion of (S)-reticuline to 1,2-dehydroreticuline.

-

Reaction Mixture: A typical assay mixture would contain the enzyme preparation, (S)-reticuline as the substrate, and a suitable buffer (e.g., Tris-HCl pH 8.75).

-

Detection: The reaction product, 1,2-dehydroreticuline, can be quantified by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. A sensitive assay can also be based on the release of a tritium-labeled hydrogen from the C-1 position of reticuline[6].

Assay for Cytochrome P450s:

-

Principle: CYP450 activity is typically measured by monitoring the consumption of NADPH and the formation of the hydroxylated or cyclized product.

-

Reaction Mixture: The assay mixture includes the enzyme (microsomal fraction or purified protein), the substrate (e.g., 1,2-dehydroreticuline), NADPH, and a buffer system.

-

Detection: Product formation is analyzed by HPLC-MS/MS. NADPH consumption can be monitored spectrophotometrically at 340 nm.

Assay for O-Methyltransferases:

-

Principle: The transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the substrate is measured.

-

Reaction Mixture: The assay contains the enzyme, the acceptor substrate (proaporphine intermediate), and [14C-methyl]-SAM in a suitable buffer.

-

Detection: The radiolabeled product is separated from the unreacted [14C-methyl]-SAM by solvent extraction or chromatography, and the radioactivity is quantified by liquid scintillation counting.

Heterologous Expression of Biosynthetic Genes

Objective: To produce recombinant enzymes for detailed characterization.

General Workflow:

-

Gene Identification and Cloning: Candidate genes for the biosynthetic enzymes are identified from the transcriptome of Corydalis yanhusuo. The full-length coding sequences are amplified by PCR and cloned into an appropriate expression vector.

-

Host System Selection: Escherichia coli is a common host for the expression of soluble enzymes. For membrane-bound enzymes like CYP450s, which often require post-translational modifications, eukaryotic systems such as Saccharomyces cerevisiae (yeast) or insect cell lines are preferred[8][9][10][11][12].

-

Transformation and Expression: The expression vector is introduced into the chosen host organism. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Purification of Recombinant Protein: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the host cell lysate using affinity chromatography.

-

Functional Characterization: The purified recombinant enzyme is then used for detailed kinetic and mechanistic studies.

Conclusion

The biosynthesis of this compound in plants is a complex process that is beginning to be unraveled. The proposed pathway, originating from (S)-reticuline and proceeding through 1,2-dehydroreticuline and a putative proaporphine intermediate, provides a solid framework for future research. The identification and characterization of the specific cytochrome P450s and O-methyltransferases involved in the later stages of the pathway in Corydalis species are critical next steps. The experimental protocols outlined in this guide provide a starting point for researchers to investigate these enzymatic transformations in detail. A thorough understanding of this biosynthetic pathway will be instrumental in the development of sustainable and efficient methods for the production of this compound and related aporphine alkaloids for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the cytochrome P450s responsible for the biosynthesis of two types of aporphine alkaloids and their de novo biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jipb.net [jipb.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Qualitative and quantitative determination of ten alkaloids in traditional Chinese medicine Corydalis yanhusuo W.T. Wang by LC-MS/MS and LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous expression - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 11. Heterologous expression system -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 12. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroglaucine: A Review of Its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dehydroglaucine, an aporphine alkaloid, has been identified as a compound with a range of biological activities, notably as an acetylcholinesterase inhibitor and an antimicrobial agent. This technical guide provides a comprehensive review of the existing scientific literature on the biological activities of this compound, with a focus on its quantitative data, experimental methodologies, and known signaling pathways.

Acetylcholinesterase Inhibitory Activity

This compound has been reported to exhibit acetylcholinesterase inhibitory activity.[1][2][3] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.

Despite the qualitative description of this activity, a thorough review of the available scientific literature did not yield specific quantitative data, such as the half-maximal inhibitory concentration (IC50) value, for this compound's inhibition of acetylcholinesterase.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a spectrum of microorganisms, including the bacterium Staphylococcus aureus and Mycobacterium smegmatis, and the fungi Candida albicans and Aspergillus niger.[1][2][3][4][5] These pathogens are of significant clinical relevance, with Staphylococcus aureus being a common cause of skin and soft tissue infections, Mycobacterium smegmatis used as a non-pathogenic model for Mycobacterium tuberculosis, and Candida albicans and Aspergillus niger being opportunistic fungal pathogens.

However, specific quantitative data on the antimicrobial efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values, against these microorganisms could not be located in the reviewed literature.

Other Reported Biological Activities

Data Presentation

Due to the absence of specific quantitative data (e.g., IC50, MIC values) for this compound in the reviewed scientific literature, the creation of structured tables for comparative analysis is not possible at this time.

Experimental Protocols

While specific experimental protocols for testing this compound are not detailed in the available literature, general methodologies for assessing its reported biological activities are well-established.

Acetylcholinesterase Inhibition Assay (General Protocol)

A common method to determine acetylcholinesterase inhibitory activity is the Ellman's method. This colorimetric assay measures the activity of the enzyme by detecting the product of the reaction between acetylthiocholine (a substrate for the enzyme) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Workflow for Acetylcholinesterase Inhibition Assay

General workflow for determining acetylcholinesterase inhibitory activity.

Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.

Workflow for Broth Microdilution Assay

General workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways

A comprehensive search of the scientific literature did not reveal any studies that specifically elucidate the signaling pathways modulated by this compound in the context of its biological activities. Therefore, the creation of diagrams for signaling pathways directly involving this compound is not possible at this time.

Conclusion

This compound has been identified as a molecule of interest due to its acetylcholinesterase inhibitory and antimicrobial activities. However, there is a significant gap in the scientific literature regarding the quantitative aspects of these activities and the underlying molecular mechanisms and signaling pathways. Further research is required to determine the specific IC50 and MIC values of this compound and to investigate its effects on cellular signaling cascades. Such studies would be crucial for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.

References

- 1. This compound | CAS:22212-26-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. biocat.com [biocat.com]

- 3. This compound | Antifection | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 8. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

Dehydroglaucine: A Technical Overview of its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Spectrum of Dehydroglaucine

This compound has been reported to exhibit antimicrobial properties against both bacteria and fungi. The initial discovery of its activity, documented in a 1975 study published in the Journal of Pharmaceutical Sciences, identified its effectiveness against the following pathogens[1]:

These findings position this compound as a compound of interest for further investigation in the development of new antimicrobial agents.

Quantitative Antimicrobial Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against the specified pathogens from the original or subsequent studies. The table below is structured to accommodate such data should it become available.

| Pathogen | Strain | Method | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | Not Specified | Not Available | Not Available | Not Available | Not Available | [1] |

| Mycobacterium smegmatis | Not Specified | Not Available | Not Available | Not Available | Not Available | [1] |

| Candida albicans | Not Specified | Not Available | Not Available | Not Available | Not Available | [1] |

| Aspergillus niger | Not Specified | Not Available | Not Available | Not Available | Not Available | [1] |

Experimental Protocols

The precise experimental methodologies used in the original 1975 study by Hufford et al. are not detailed in the available literature. However, standard antimicrobial susceptibility testing methods, such as broth dilution and agar well diffusion, are commonly employed to evaluate the efficacy of antimicrobial compounds. The following are generalized protocols that are likely to be similar to the methods used.

Broth Dilution Method (for MIC Determination)

The broth dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared microbial suspension. Positive (microorganism and medium, no drug) and negative (medium only) control wells are also included. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria and Candida albicans, 25-30°C for Aspergillus niger) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method (for Zone of Inhibition)

The agar well diffusion method is used to assess the extent of the antimicrobial activity of a substance.

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

-

Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar. A defined volume of the this compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antimicrobial agent) are also included.

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

Measurement of Zone of Inhibition: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

References

Methodological & Application

Synthesis of Dehydroglaucine and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Dehydroglaucine and its analogues. This compound, an aporphine alkaloid, is a derivative of glaucine and is of significant interest due to its pharmacological activities, including dopamine receptor antagonism and calcium channel blocking properties. These notes offer a comprehensive guide to the chemical synthesis of these compounds, complete with experimental procedures, quantitative data, and visual representations of synthetic and biological pathways.

Synthesis of (±)-Glaucine: The Precursor to this compound

The synthesis of this compound commences with the preparation of its immediate precursor, (±)-Glaucine. A common and effective method involves a one-pot Bischler-Napieralski reaction, followed by reduction and subsequent oxidative coupling.

Synthesis of the 1-Benzylisoquinoline Intermediate

The initial step is the formation of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline backbone. This is achieved through the condensation of 3,4-dimethoxyphenethylamine with a suitably substituted phenylacetic acid, followed by cyclization and reduction.

Experimental Protocol: One-pot Bischler-Napieralski Reaction and Reduction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the selected phenylacetic acid derivative in a suitable solvent such as toluene.

-

Addition of Reagents: Add 3,4-dimethoxyphenethylamine to the solution, followed by a dehydrating agent like phosphorus pentoxide (P₂O₅) or a condensing agent such as polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Reduction: After cooling, carefully quench the reaction mixture with ice and basify with a strong base (e.g., concentrated ammonium hydroxide). Extract the aqueous layer with an organic solvent like dichloromethane. The resulting imine is then reduced in situ, typically with sodium borohydride (NaBH₄), to yield the 1-benzyl-1,2,3,4-tetrahydroisoquinoline.

-

Purification: The crude product is purified by column chromatography on silica gel.

Oxidative Coupling to (±)-Glaucine

The final step in the synthesis of (±)-Glaucine is an intramolecular oxidative coupling of the 1-benzylisoquinoline intermediate. This reaction forms the characteristic aporphine ring system.

Experimental Protocol: Oxidative Coupling

-

Reaction Setup: Dissolve the purified 1-benzyl-1,2,3,4-tetrahydroisoquinoline in a suitable solvent, such as dichloromethane or a mixture of chloroform and ether.

-

Oxidizing Agent: Add a suitable oxidizing agent. A common choice is ferric chloride (FeCl₃) adsorbed on silica gel or potassium ferricyanide (K₃[Fe(CN)₆]) in a two-phase system with a phase-transfer catalyst.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield (±)-Glaucine. A reported yield for this oxidative coupling step to produce (±)-Glaucine is 33%.[1]

Synthesis of this compound

This compound is synthesized from Glaucine through a dehydrogenation reaction. This process can be achieved via photochemical or chemical oxidation methods, which target the benzylic C-6a-H bond.[2]

Dehydrogenation of (±)-Glaucine

Experimental Protocol: Dehydrogenation using Mercuric Acetate

-

Reaction Setup: Dissolve (±)-Glaucine in a suitable solvent, such as aqueous acetic acid.

-

Reagent Addition: Add a stoichiometric amount of mercuric acetate to the solution.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours.

-

Work-up and Purification: After cooling, the precipitated mercury can be removed by filtration. The filtrate is then basified, and the product is extracted with an organic solvent. Purification is typically achieved by chromatography.

Note: Due to the toxicity of mercury compounds, modern approaches often favor other oxidizing agents. Further research into reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or palladium-based catalysts for this specific transformation is recommended for developing safer and more efficient protocols.

Synthesis of this compound Analogues

The synthesis of this compound analogues can be approached by modifying the core structure at various positions. A key strategy involves the synthesis of substituted Glaucine precursors followed by dehydrogenation, or by direct functionalization of the this compound scaffold.

Synthesis of 3-Aminomethylglaucine Derivatives

One example of this compound analogue synthesis involves the derivatization of 3-aminomethylglaucine.[2]

Experimental Protocol: Amide Coupling of 3-Aminomethylglaucine

-

Starting Material: 3-Aminomethylglaucine can be synthesized from Glaucine via a multi-step sequence.

-

Coupling Reaction: To a solution of 3-aminomethylglaucine in a suitable solvent like dimethylformamide (DMF), add the desired carboxylic acid, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA).

-

Reaction Conditions: Stir the reaction mixture at room temperature until completion.

-

Work-up and Purification: The reaction is worked up by aqueous extraction, and the product is purified by column chromatography to yield the corresponding amide derivative.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of (±)-Glaucine

| Step | Starting Materials | Reagents | Product | Yield | Reference |

| 1. Bischler-Napieralski & Reduction | 3,4-dimethoxyphenethylamine, Phenylacetic acid derivative | P₂O₅ or PPA, NaBH₄ | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | - | [3] |

| 2. Oxidative Coupling | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | FeCl₃/SiO₂ or K₃[Fe(CN)₆] | (±)-Glaucine | 33% | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

| ¹H NMR | Data not fully available in search results. | [4] |

| ¹³C NMR | Data not fully available in search results. | [4] |

| Mass Spec. | Molecular Ion Peak corresponding to C₂₁H₂₃NO₄ | [4] |

Visualization of Pathways

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound and its analogues.

Signaling Pathway of this compound as a Dopamine D2 Receptor Antagonist

Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.

Signaling Pathway of this compound as an L-type Calcium Channel Blocker

References

Application Notes and Protocols for High-Purity Dehydroglaucine in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing high-purity Dehydroglaucine in a variety of in vitro assays to explore its pharmacological properties. This compound, an aporphine alkaloid, has demonstrated potential as an acetylcholinesterase inhibitor, an antimicrobial agent, and an immunomodulator.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22212-26-6 |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.4 g/mol |

| Purity | ≥98% (recommended for in vitro assays) |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C for long-term stability |

Quantitative Data Summary

The following table summarizes the reported biological activities of this compound in various in vitro assays. Further experimental validation is recommended.

| Assay | Target/Cell Line | Parameter | Value | Reference |

| Acetylcholinesterase Inhibition | Purified Acetylcholinesterase | IC₅₀ | Data not available | [1][2] |

| Antimicrobial Activity | Staphylococcus aureus | MIC | Data not available | [1][2][3] |

| Immunomodulation | LPS-stimulated mouse splenocytes | IC₅₀ | Potent inhibition observed, specific IC₅₀ not reported | [4] |

| Calcium Channel Blockade | Various (e.g., smooth muscle cells) | IC₅₀ | Data not available | Inferred potential |

| Adrenergic Receptor Binding | Adrenergic receptors | Kᵢ | Data not available | Inferred potential |

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is based on the widely used Ellman's method to determine the acetylcholinesterase (AChE) inhibitory activity of this compound.[5][6]

Materials:

-

High-purity this compound

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of this compound by diluting the stock solution with phosphate buffer.

-

Prepare a 10 mM DTNB solution in phosphate buffer.

-

Prepare a 14 mM ATCI solution in phosphate buffer.

-

Prepare a solution of AChE (e.g., 1 U/mL) in phosphate buffer.

-

-

Assay:

-

To each well of a 96-well plate, add:

-

140 µL of phosphate buffer

-

10 µL of this compound working solution (or vehicle control)

-

10 µL of AChE solution

-

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to read the absorbance at 1-minute intervals for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of AChE inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Workflow for the Acetylcholinesterase Inhibition Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.[7]

Materials:

-

High-purity this compound

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture S. aureus overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria without drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Optionally, measure the optical density (OD) at 600 nm using a microplate reader.

-

Workflow for Antimicrobial Susceptibility Testing.

Inhibition of LPS-Induced Splenocyte Proliferation

This assay evaluates the immunomodulatory effect of this compound on lipopolysaccharide (LPS)-stimulated splenocyte proliferation using an MTT assay.[8][9]

Materials:

-

High-purity this compound

-

Lipopolysaccharide (LPS) from E. coli

-

Mouse splenocytes

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Splenocyte Isolation and Seeding:

-

Isolate splenocytes from a mouse spleen under sterile conditions.

-

Seed the splenocytes into a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL).

-

Include control wells: untreated cells, cells with LPS only, and cells with this compound only.

-

Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition compared to the LPS-stimulated control.

-

Determine the IC₅₀ value.

-

Workflow for Inhibition of Splenocyte Proliferation Assay.

Potential Signaling Pathways

This compound's inhibitory effect on LPS-induced splenocyte proliferation suggests interference with inflammatory signaling pathways.

Hypothesized NF-κB Signaling Pathway Inhibition.

The hypotensive effects of this compound may be attributed to its interaction with cardiovascular signaling pathways.

Hypothesized Cardiovascular Signaling Pathways.

References

- 1. This compound | CAS:22212-26-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | Antifection | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glaucine analogues as inhibitors of mouse splenocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openmicrobiologyjournal.com [openmicrobiologyjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Dehydroglaucine in Human Plasma by HPLC-MS/MS

Introduction

Dehydroglaucine is an aporphine alkaloid found in various plant species, including those of the Corydalis genus.[1] It is of significant interest to researchers in pharmacology and drug development due to its potential therapeutic properties. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated HPLC-MS/MS method for the determination of this compound in human plasma, suitable for high-throughput analysis in a drug development setting.

Instrumentation and Reagents

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid (FA), and water (HPLC grade). This compound reference standard and a suitable internal standard (IS).

Experimental Protocols

1. Standard Solution Preparation

Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into blank human plasma.

2. Sample Preparation

A protein precipitation method is employed for sample cleanup.[2] To 100 µL of plasma sample (calibration standard, QC, or unknown), 20 µL of the IS working solution is added, followed by 300 µL of acetonitrile containing 0.1% formic acid. The mixture is vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes to precipitate proteins.[3] The supernatant is transferred to an autosampler vial for HPLC-MS/MS analysis.

3. HPLC-MS/MS Method

Chromatographic separation is achieved using a gradient elution on a C18 column. The mobile phases consist of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect this compound and the IS.

4. Method Validation

The method is validated according to regulatory guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5]

Data Presentation

Table 1: HPLC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 95 | 5 |

| 1.0 | 0.4 | 95 | 5 |

| 5.0 | 0.4 | 5 | 95 |

| 7.0 | 0.4 | 5 | 95 |

| 7.1 | 0.4 | 95 | 5 |

| 10.0 | 0.4 | 95 | 5 |

Table 2: Optimized MS/MS Parameters for this compound and Internal Standard (IS)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 354.2 | 294.1 | 25 |

| Internal Standard | [IS specific] | [IS specific] | [IS specific] |

Table 3: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.995 |

Table 4: Intra- and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 15 | ± 15 | < 15 | ± 15 |

| Medium | 100 | < 15 | ± 15 | < 15 | ± 15 |

| High | 800 | < 15 | ± 15 | < 15 | ± 15 |

*LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation; RE: Relative Error.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 98.7 |

| High | 800 | 95.1 | 101.2 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Generalized pharmacokinetic pathway of a drug.

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for the analysis of a large number of samples in pharmacokinetic and other drug development studies. The method has been validated to meet regulatory requirements for bioanalytical assays.

References

- 1. This compound | C21H23NO4 | CID 398788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances | Semantic Scholar [semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Analytical Characterization of Dehydroglaucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroglaucine is a naturally occurring aporphine alkaloid found in various plant species, including those of the Corydalis and Liriodendron genera. It has garnered significant interest in the scientific community due to its potential pharmacological activities, including acetylcholinesterase inhibition and antimicrobial effects[1]. Accurate and robust analytical methods are crucial for the proper identification, quantification, and characterization of this compound in various matrices, from raw plant material to finished pharmaceutical products.

These application notes provide a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of this compound. The information is intended to guide researchers and scientists in establishing reliable analytical workflows for this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for method development.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃NO₄ | --INVALID-LINK-- |

| Molecular Weight | 353.4 g/mol | --INVALID-LINK--[2] |

| CAS Number | 22212-26-6 | --INVALID-LINK--[2] |

Analytical Techniques and Protocols

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the unambiguous characterization of this compound.

Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

UPLC-Q-TOF-MS is a powerful technique for the separation, identification, and quantification of this compound. It offers high resolution, sensitivity, and mass accuracy, enabling the determination of the elemental composition of the molecule and its fragments.

Experimental Protocol:

Instrumentation:

-

UPLC System: Agilent 1200 RRLC or equivalent[2].

-

Mass Spectrometer: Agilent 6520 QTOF or equivalent[2].

-

Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[2].

Chromatographic Conditions:

-

Analytical Column: Agilent SB-Aq (2.1 x 50 mm, 1.8 µm) or equivalent. A guard column, such as the Agilent C8 Cartridge Column (2.1 x 30 mm, 3.5 µm), is recommended[2].

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A generic gradient can be optimized as follows: Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to a high percentage (e.g., 95% B) over a suitable runtime to ensure the elution of this compound and the separation from other components. A re-equilibration step at the initial conditions is necessary between injections. Note: Specific gradient optimization is crucial for complex matrices.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3500 - 4000 V.

-

Fragmentor Voltage: 100 - 150 V.

-

Skimmer Voltage: 60 - 70 V.

-

Gas Temperature: 300 - 350 °C.

-

Gas Flow: 8 - 12 L/min.

-

Mass Range: m/z 100 - 1000.

Quantitative Data:

| Parameter | Value |

| [M+H]⁺ (m/z) | 354.1700 |

| Retention Time (RT) | ~9.76 min (using the specified Agilent columns and a suitable gradient)[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule. Both 1D (¹H and ¹³C) and 2D NMR experiments are valuable.

Experimental Protocol:

Instrumentation:

-

NMR Spectrometer: Bruker 300 MHz or 400 MHz Avance spectrometer or equivalent[3].

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Expected Chemical Shifts: While specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the searched literature, analysis of the structurally similar compound glaucine suggests that the proton signals would appear in the aromatic, methoxy, and aliphatic regions of the spectrum[4]. The ¹³C spectrum would show signals corresponding to the aromatic carbons, methoxy carbons, and the aliphatic carbons of the tetrahydroisoquinoline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, which is useful for quantification and for confirming the presence of the chromophoric aporphine core.

Experimental Protocol:

Instrumentation:

-

UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions to determine the linear range of absorbance.

Acquisition Parameters:

-

Solvent: Methanol or Ethanol.

-

Wavelength Range: 200 - 400 nm.

-

Scan Speed: Medium.

-

Blank: Use the same solvent as used for the sample.

Expected Absorption Maxima (λmax): Aporphine alkaloids typically exhibit characteristic UV absorption spectra. For this compound, one would expect to observe absorption maxima in the regions of 220-230 nm, 280-290 nm, and potentially a shoulder or a weaker band around 310-320 nm, characteristic of the conjugated system.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule.

Experimental Protocol:

Crystal Growth:

-

Growing single crystals of sufficient quality is the most critical and often challenging step. This can be achieved by slow evaporation of a saturated solution of this compound in an appropriate solvent or a mixture of solvents.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected at a controlled temperature (e.g., 100 K).

-

The collected data are processed, and the crystal structure is solved and refined using specialized software.

Expected Crystallographic Data: No specific crystallographic information file (CIF) for this compound was found in the searched open databases[5][6]. Should a crystal structure be determined, it would provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Workflow and Signaling Pathway Diagrams

Analytical Workflow for this compound Characterization

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound.

Caption: A comprehensive analytical workflow for the characterization of this compound.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

This compound has been identified as an acetylcholinesterase (AChE) inhibitor[1]. The general mechanism of AChE inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.

Caption: Simplified schematic of acetylcholinesterase inhibition by this compound.

Conclusion

The analytical characterization of this compound requires a combination of high-resolution chromatographic and spectroscopic techniques. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods for this promising natural product. While generalized protocols are provided, it is imperative that researchers perform method validation specific to their matrix and instrumentation to ensure data accuracy and reliability. The provided workflow and mechanistic diagrams offer a visual guide to the analytical process and the compound's mode of action.

References

- 1. This compound | CAS:22212-26-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C21H23NO4 | CID 398788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1H and 13C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

Evaluating Dehydroglaucine as a Novel Fluorescent Probe for Cellular Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroglaucine, an aporphine alkaloid found in certain plants, possesses a chemical structure that suggests potential intrinsic fluorescence.[1][2] While its biological activities as an acetylcholinesterase inhibitor and antimicrobial agent have been noted, its application as a fluorescent probe in cell imaging has not been extensively explored. This document provides a comprehensive set of protocols to systematically evaluate the potential of this compound as a fluorescent probe for cellular imaging. The following sections detail the necessary photophysical characterization, live-cell imaging protocols, and cytotoxicity assessment.

Potential of this compound as a Fluorescent Probe

The extended aromatic system of the this compound molecule is a key feature that may confer fluorescent properties.[1][3] Many molecules with similar polycyclic aromatic structures exhibit fluorescence. The suitability of a molecule as a fluorescent probe for live-cell imaging depends on several factors, including its brightness (a product of its molar extinction coefficient and fluorescence quantum yield), photostability, cell permeability, low cytotoxicity, and specific localization or targeting within the cell.[4][5][6] These application notes provide the experimental framework to determine these key characteristics for this compound.

Data Presentation: Characterization of a Novel Fluorescent Probe

The following tables should be used to summarize the quantitative data obtained from the experimental protocols outlined below.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Standard Used |

| Excitation Maximum (λex) | ||

| Emission Maximum (λem) | ||

| Molar Extinction Coefficient (ε) | ||

| Fluorescence Quantum Yield (Φf) | Rhodamine B | |

| Photostability (Half-life) |

Table 2: Biological Properties of this compound in Cell Culture

| Parameter | Cell Line(s) | Value |

| Optimal Loading Concentration | ||

| Optimal Incubation Time | ||

| Subcellular Localization | ||

| Cytotoxicity (IC50) |

Experimental Protocols

Photophysical Characterization

1.1. Determination of Excitation and Emission Spectra

This protocol outlines the measurement of the excitation and emission spectra of this compound to determine its optimal excitation and emission wavelengths.

-

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol or DMSO)

-

Fluorometer

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1-10 µM) in the chosen solvent.

-

Place the solution in a quartz cuvette.

-

Emission Spectrum:

-

Set the fluorometer to scan a range of emission wavelengths (e.g., 400-700 nm).

-

Excite the sample at a wavelength below the expected emission (e.g., 350 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the fluorometer to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 300-500 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

1.2. Determination of Relative Fluorescence Quantum Yield (Φf)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard, such as Rhodamine B.[7][8][9][10]

-

Materials:

-

This compound

-

Rhodamine B (quantum yield standard, Φf = 0.65 in ethanol)

-

Spectroscopy-grade ethanol

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a series of five dilutions for both this compound and Rhodamine B in ethanol, with absorbance values between 0.01 and 0.1 at the excitation wavelength of the standard (540 nm for Rhodamine B).

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-